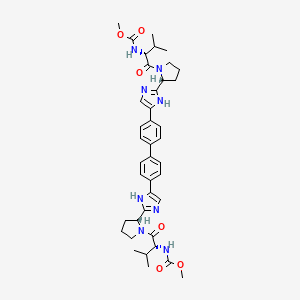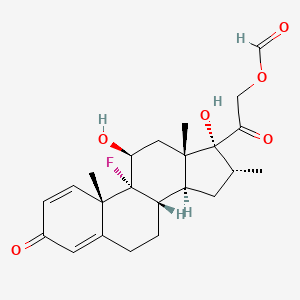
Dexamethasone 21-Formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone 21-Formate is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the addition of a formate group at the 21st position of the dexamethasone molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Formate typically involves the esterification of dexamethasone with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone 21-Formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and formic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the formate ester into an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: Dexamethasone and formic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Dexamethasone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and stability of dexamethasone.
Wirkmechanismus
Dexamethasone 21-Formate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The formate group may influence the compound’s pharmacokinetics, potentially enhancing its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone 21-Formate is unique due to the presence of the formate group, which may enhance its stability and bioavailability compared to dexamethasone. This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
Eigenschaften
Molekularformel |
C23H29FO6 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C23H29FO6/c1-13-8-17-16-5-4-14-9-15(26)6-7-20(14,2)22(16,24)18(27)10-21(17,3)23(13,29)19(28)11-30-12-25/h6-7,9,12-13,16-18,27,29H,4-5,8,10-11H2,1-3H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
InChI-Schlüssel |
BNHIJFAJRFEWFF-HOGMHMTRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC=O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC=O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
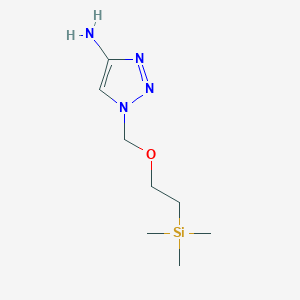
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
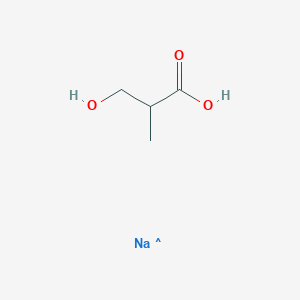
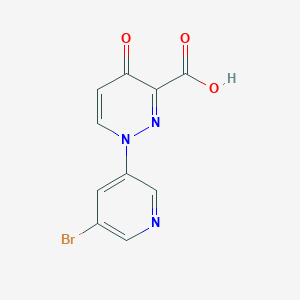
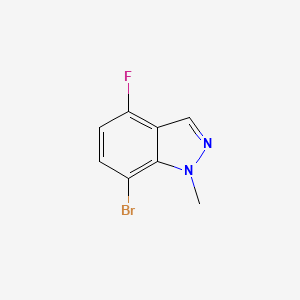

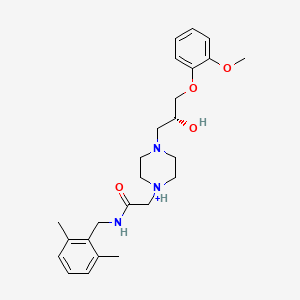
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
